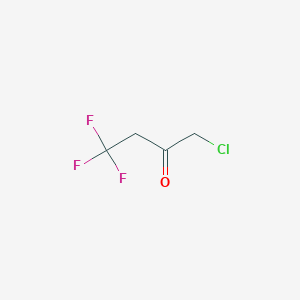
1-Chlor-4,4,4-trifluorbbutan-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4,4,4-trifluorobutan-2-one is an organic compound with the molecular formula C4H4ClF3O and a molecular weight of 160.52 g/mol . It is a colorless liquid with a predicted boiling point of 101.6°C and a density of 1.343 g/cm³ . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4,4,4-trifluorobutan-2-one has several scientific research applications:
Vorbereitungsmethoden
1-Chloro-4,4,4-trifluorobutan-2-one can be synthesized through various synthetic routes. One common method involves the reaction of 1-chloro-4,4,4-trifluorobutan-2-ol with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions . The reaction typically proceeds at room temperature, yielding 1-chloro-4,4,4-trifluorobutan-2-one as the primary product.
Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
1-Chloro-4,4,4-trifluorobutan-2-one undergoes various chemical reactions, including:
Wirkmechanismus
The mechanism of action of 1-chloro-4,4,4-trifluorobutan-2-one involves its interaction with nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophilic attack . This reactivity is exploited in various synthetic transformations and biochemical studies.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4,4,4-trifluorobutan-2-one can be compared with similar compounds such as:
1-Chloro-4,4,4-trifluorobutan-2-ol: This compound is a precursor in the synthesis of 1-chloro-4,4,4-trifluorobutan-2-one and shares similar reactivity patterns.
4,4,4-Trifluorobutan-2-one: Lacks the chlorine atom but exhibits similar chemical behavior due to the trifluoromethyl group.
1-Chloro-4,4,4-trifluorobutan-2-amine: Contains an amine group instead of a carbonyl group, leading to different reactivity and applications.
The uniqueness of 1-chloro-4,4,4-trifluorobutan-2-one lies in its combination of a trifluoromethyl group and a carbonyl group, which imparts distinct chemical properties and reactivity.
Eigenschaften
IUPAC Name |
1-chloro-4,4,4-trifluorobutan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClF3O/c5-2-3(9)1-4(6,7)8/h1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJLGVYDLXQEEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)CCl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55932-04-2 |
Source


|
| Record name | 1-chloro-4,4,4-trifluorobutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(3-Hydroxybenzoyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2410537.png)
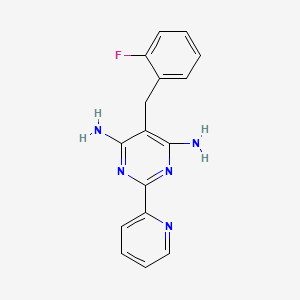
![2-{3-[(3-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2410540.png)
![ethyl 2-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate](/img/structure/B2410542.png)
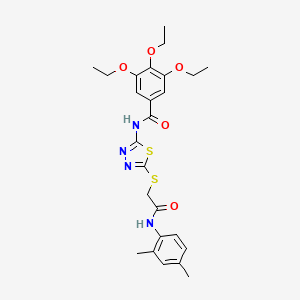
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2410544.png)
![(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2410545.png)
![4-({3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}amino)butanoic acid](/img/structure/B2410547.png)
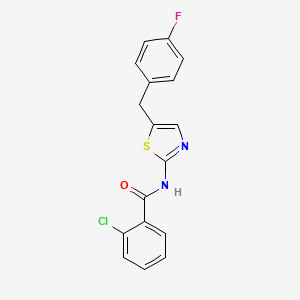
![1-(4-chlorophenyl)-8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2410550.png)
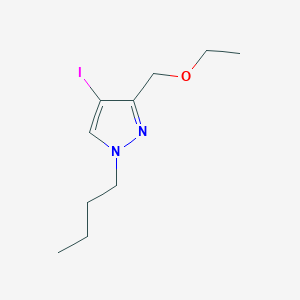
![N-(6-Aminospiro[3.3]heptan-2-yl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide;hydrochloride](/img/structure/B2410557.png)
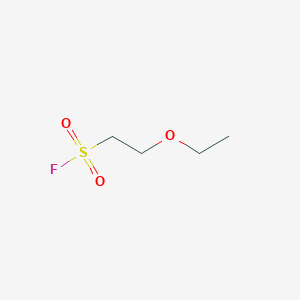
![(4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/new.no-structure.jpg)
